molecular formula C26H31N5O3 B11415439 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide

Cat. No.: B11415439
M. Wt: 461.6 g/mol
InChI Key: FSVNFHFJLNGKDJ-UHFFFAOYSA-N
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Description

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a suitable catalyst.

    Formation of Propanamide Group: The final step involves the reaction of the intermediate with 3-(propan-2-yloxy)propylamine under appropriate conditions to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide stands out due to its dual functionality as both a DNA intercalator and a kinase inhibitor, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

IUPAC Name

3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-propan-2-yloxypropyl)propanamide

InChI

InChI=1S/C26H31N5O3/c1-19(2)34-18-8-16-27-24(32)14-13-23-28-29-26-30(17-15-20-9-4-3-5-10-20)25(33)21-11-6-7-12-22(21)31(23)26/h3-7,9-12,19H,8,13-18H2,1-2H3,(H,27,32)

InChI Key

FSVNFHFJLNGKDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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